![molecular formula C10H8N2O2 B1281305 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde CAS No. 78587-80-1](/img/structure/B1281305.png)

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

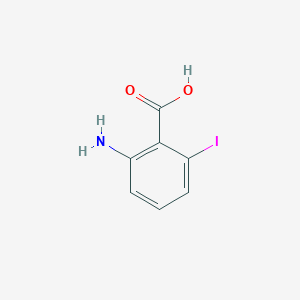

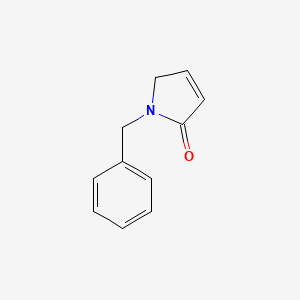

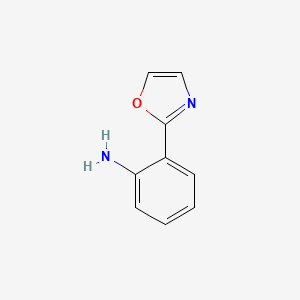

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde, or BIMA, is a type of aldehyde that is commonly used in scientific research. It is an important building block for organic synthesis, and has been used in a variety of applications, ranging from drug discovery to biochemistry and physiology. BIMA is a versatile and widely used reagent in research laboratories, and its properties make it ideal for a variety of applications.

Scientific Research Applications

Electrocatalytic CO2 Reduction

The compound has been utilized in the synthesis of heteroleptic ruthenium complexes, which show promise in the electrocatalytic reduction of carbon dioxide (CO2). This application is crucial in the context of sustainable energy and environmental remediation. The synthesized Ru(II) complexes containing the benzimidazole derivative exhibit photophysical properties that are conducive to CO2 reduction in acetonitrile solvent .

Photophysical Property Investigation

Benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2-yl)malonaldehyde, have been studied for their photophysical properties. These properties are essential for the development of photosensitizers used in light-driven catalytic processes, such as water splitting, which is an environmentally friendly strategy with no carbon emissions .

Antimicrobial Activity

Compounds with the benzimidazole moiety have been synthesized and tested for their antimicrobial potential. The structure of benzimidazole is known to confer antimicrobial properties, and its derivatives have been evaluated against various bacterial strains, showing promising inhibitory effects .

Biological Activity Profiling

The benzimidazole scaffold is a significant heterocyclic template extensively investigated for its biological activity. It has been incorporated into molecules displaying a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial properties .

Coordination Chemistry and Ligand Design

Due to its ability to act as a nitrogen and sulfur donor, the benzimidazole compound is versatile in coordination chemistry. It can adopt various coordination modes, making it a valuable ligand in the design of coordination compounds and metal complexes .

Synthesis of Functional Molecules

The imidazole ring, a key component of benzimidazole, is crucial in the synthesis of functional molecules used in everyday applications. The bond formation during the synthesis of imidazole-containing compounds is a significant area of research, highlighting the importance of benzimidazole derivatives in chemical synthesis .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)propanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYYFDCJOLNJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496110 |

Source

|

| Record name | (1H-Benzimidazol-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde | |

CAS RN |

78587-80-1 |

Source

|

| Record name | (1H-Benzimidazol-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.